molecular formula C12H17NOS B2643987 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime CAS No. 306979-77-1

2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime

Cat. No.: B2643987
CAS No.: 306979-77-1
M. Wt: 223.33
InChI Key: WCWCTKSTPRSAHH-UKTHLTGXSA-N
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Description

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime is a synthetic oxime derivative characterized by a 4-methylphenylsulfanyl substituent at the 2-position of the propanal backbone. Its structure comprises a thioether-linked aromatic ring, a methyl-substituted propanal core, and an O-methyloxime functional group.

The compound’s molecular formula is inferred as C₁₂H₁₆NOS, with the 4-methylphenyl group contributing to increased lipophilicity compared to non-aromatic analogs. This property may influence its environmental persistence and bioavailability .

Properties

IUPAC Name

(E)-N-methoxy-2-methyl-2-(4-methylphenyl)sulfanylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)15-12(2,3)9-13-14-4/h5-9H,1-4H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWCTKSTPRSAHH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)(C)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC(C)(C)/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime typically involves the reaction of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal with hydroxylamine-O-methyl ether under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the O-methyloxime group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with varied functionalities.
  • Reactivity Studies : The compound is utilized in studies examining the reactivity of aldehydes and their derivatives, contributing to the understanding of reaction mechanisms in organic chemistry.

Biology

  • Enzyme-Catalyzed Reactions : This compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, providing insights into enzyme mechanisms and substrate specificity.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further research into potential therapeutic applications against bacterial infections.

Medicine

  • Therapeutic Investigations : The compound has been explored for its potential therapeutic properties, including anticancer activity. Research is ongoing to elucidate its mechanism of action and efficacy in inhibiting tumor growth .
  • Anti-inflammatory Properties : Case studies suggest that compounds similar to this compound may possess anti-inflammatory effects, which could lead to applications in treating inflammatory diseases .

Industry

  • Specialty Chemicals Production : In industrial settings, this compound is used as a precursor for the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications in chemical manufacturing .

Case Studies

Study FocusFindingsSource
Antimicrobial ActivityDemonstrated potential against certain bacterial strains; further studies needed.
Enzyme InteractionShowed specific binding affinity to target enzymes; implications for drug design.
Anti-inflammatory EffectsExhibited inhibition of inflammatory markers in vitro; potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The sulfanyl group and O-methyloxime moiety play crucial roles in these interactions .

Comparison with Similar Compounds

Structural and Functional Differences

The target compound differs from aldicarb and aldoxycarb in its substituent at the 2-position of the propanal core:

Compound Name Substituent (R) Functional Group on Oxime Molecular Formula
Target Compound 4-methylphenylsulfanyl O-methyloxime C₁₂H₁₆NOS
Aldicarb Methylthio (SCH₃) O-(methylcarbamoyl)oxime C₇H₁₄N₂O₂S
Aldoxycarb Methylsulfonyl (SO₂CH₃) O-(methylcarbamoyl)oxime C₇H₁₄N₂O₃S

Key Observations :

  • Aldicarb : The methylthio group (-SCH₃) is a thioether, rendering the compound highly reactive and toxic. It acts as a potent acetylcholinesterase inhibitor, leading to neurotoxic effects .
  • Aldoxycarb : Oxidation of aldicarb’s thioether to a sulfonyl group (-SO₂CH₃) reduces acute toxicity but may enhance environmental stability .

Toxicity and Regulatory Status

Compound Oral LD₅₀ (Rat) Toxicity Profile Regulatory Status
Aldicarb 0.93 mg/kg Highly toxic; inhibits acetylcholinesterase Restricted in many countries
Aldoxycarb 742 mg/kg Moderately toxic; sulfonyl group reduces reactivity Less restricted than aldicarb
Target Compound Not Available Predicted lower acute toxicity due to aromatic bulk Likely under regulatory review

Aldicarb’s extreme toxicity (LD₅₀ <1 mg/kg) has led to bans in agricultural use, while aldoxycarb’s higher LD₅₀ reflects reduced bioactivity .

Physicochemical Properties

Property Target Compound Aldicarb Aldoxycarb
Water Solubility Low (aromatic bulk) Moderate (20–30 mg/L) Low (sulfonyl hydrophobicity)
LogP (Lipophilicity) ~3.5 (estimated) 1.5 2.0
Stability Stable (thioether) Degrades in acidic conditions Oxidatively stable

Discrepancies in Evidence

  • Molecular Formula of Aldoxycarb: lists aldoxycarb as C₂₆H₂₁F₆NO₅, conflicting with its standard formula (C₇H₁₄N₂O₃S). This inconsistency may stem from a misattribution or typographical error .

Biological Activity

2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique sulfanyl and O-methyloxime functional groups, presents interesting opportunities in medicinal chemistry, particularly in the context of drug discovery and development.

  • Molecular Formula : C12H17NOS
  • Molecular Weight : 223.33 g/mol
  • CAS Number : 306979-77-1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, which may lead to modulation of their activity. This interaction is crucial for its potential therapeutic effects.

Biological Activity

The compound has been studied for several biological activities:

  • Antioxidant Activity :
    • Research indicates that compounds with sulfanyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects :
    • Studies have shown that similar compounds can inhibit the expression of adhesion molecules involved in inflammation, suggesting a potential role in treating inflammatory diseases .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds or derivatives:

  • Case Study 1 : A study on sulfanyl-containing compounds demonstrated their efficacy in reducing inflammation markers (e.g., IL-8, MCP-1) in vitro, indicating potential therapeutic applications in chronic inflammatory conditions .
  • Case Study 2 : Research on similar aldehyde derivatives revealed their ability to modulate enzyme activity, which could be harnessed for drug design targeting specific biochemical pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameFunctional GroupsBiological ActivityNotable Properties
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanalSulfanylAntioxidant, Anti-inflammatoryUnique O-methyloxime group enhances reactivity
4-Methylphenyl sulfideSulfanylLimited data availableSimpler structure
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanolAlcoholPotentially lower reactivity compared to aldehydeLacks aldehyde functionality

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